molecular formula C11H16N2O B5986124 N'-(4-methylphenyl)butanohydrazide

N'-(4-methylphenyl)butanohydrazide

Cat. No. B5986124
M. Wt: 192.26 g/mol
InChI Key: BJVVPBGKEDVVCE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)butanohydrazide, also known as 4-MPH, is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. In

Mechanism of Action

The mechanism of action of N'-(4-methylphenyl)butanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of reactive oxygen species (ROS). ROS are molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. By inhibiting ROS activity, N'-(4-methylphenyl)butanohydrazide may help to protect cells from damage and prevent the development of disease.
Biochemical and Physiological Effects:
N'-(4-methylphenyl)butanohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, N'-(4-methylphenyl)butanohydrazide has been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. These effects suggest that N'-(4-methylphenyl)butanohydrazide may have potential as a therapeutic agent for diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-methylphenyl)butanohydrazide in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, N'-(4-methylphenyl)butanohydrazide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N'-(4-methylphenyl)butanohydrazide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.

Future Directions

There are several future directions for research on N'-(4-methylphenyl)butanohydrazide. One potential area of research is its use as an anti-tumor agent. Further studies could investigate the mechanisms by which N'-(4-methylphenyl)butanohydrazide inhibits tumor growth and its potential use in cancer therapy. Additionally, future research could focus on the use of N'-(4-methylphenyl)butanohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the effects of N'-(4-methylphenyl)butanohydrazide on the cardiovascular system and its potential use in preventing or treating cardiovascular disease.
Conclusion:
In conclusion, N'-(4-methylphenyl)butanohydrazide is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. The synthesis method is relatively straightforward and yields a high purity product. N'-(4-methylphenyl)butanohydrazide has been shown to have potential as an anti-tumor agent and in the treatment of diseases associated with oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of N'-(4-methylphenyl)butanohydrazide involves the reaction of 4-methylbenzoyl chloride with n-butylhydrazine. The resulting product is then purified through recrystallization. This method yields a high purity product and is relatively straightforward.

Scientific Research Applications

N'-(4-methylphenyl)butanohydrazide has been used in a variety of scientific research studies. It has been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells. Additionally, N'-(4-methylphenyl)butanohydrazide has been used in studies investigating the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease. It has also been used in studies examining the effects of oxidative stress on the cardiovascular system.

properties

IUPAC Name

N'-(4-methylphenyl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVPBGKEDVVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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